molecular formula C10H12O4 B14215673 Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate CAS No. 827607-39-6

Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate

Cat. No.: B14215673
CAS No.: 827607-39-6
M. Wt: 196.20 g/mol
InChI Key: DCAJCYYLQJNZBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves several steps. One common method includes the reaction of 2-methylpropenoic acid with hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The bicyclic structure may also interact with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester group and the reactivity associated with it, making it valuable in various chemical and industrial applications.

Properties

CAS No.

827607-39-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl prop-2-enoate

InChI

InChI=1S/C10H12O4/c1-2-7(11)14-9-6-3-5-4-12-10(9)8(5)13-6/h2,5-6,8-10H,1,3-4H2

InChI Key

DCAJCYYLQJNZBU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1C2CC3COC1C3O2

Origin of Product

United States

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